2-Amino-2-(1-methylpiperidin-4-yl)ethanol
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Overview
Description
2-Amino-2-(1-methylpiperidin-4-yl)ethanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
The preparation of 2-Amino-2-(1-methylpiperidin-4-yl)ethanol involves several synthetic routes. One method includes reacting 2-methyl-2-propyl-4-(1-amino-2-methoxy-2-oxoethyl)-1-piperidine carboxylate with benzyl bromide under alkaline conditions to form an intermediate compound. This intermediate is then dissolved in an organic solvent and reduced to form another intermediate, which undergoes catalytic hydrogenation to yield the final product .
Chemical Reactions Analysis
2-Amino-2-(1-methylpiperidin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
2-Amino-2-(1-methylpiperidin-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various piperidine derivatives.
Biology: It is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: Piperidine derivatives are explored for their pharmacological properties, including their potential as therapeutic agents.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1-methylpiperidin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, influencing biological processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Amino-2-(1-methylpiperidin-4-yl)ethanol can be compared with other piperidine derivatives, such as:
- 2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride
- 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride
- 2-(1-Methylpiperidin-4-yl)ethanamine These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of the amino and hydroxyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-amino-2-(1-methylpiperidin-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10-4-2-7(3-5-10)8(9)6-11/h7-8,11H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMHQEINKCGOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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